5-Butyl-2-(3,4-dimethoxyphenyl)-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one
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Overview
Description
5-Butyl-2-(3,4-dimethoxyphenyl)-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one is a complex organic compound with a unique tricyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its structure features a combination of aromatic and heterocyclic elements, which contribute to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butyl-2-(3,4-dimethoxyphenyl)-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Diazatricyclic Core: This step involves the cyclization of a suitable precursor, such as a substituted cyclohexanone, with a diamine under acidic conditions. Methanesulfonic acid (MsOH) is often used as a catalyst in methanol (MeOH) to facilitate the cyclization reaction.
Introduction of the Butyl and Methyl Groups: Alkylation reactions are employed to introduce the butyl and methyl groups at specific positions on the tricyclic core. These reactions typically use alkyl halides in the presence of a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Attachment of the Dimethoxyphenyl Group: The final step involves the coupling of the dimethoxyphenyl group to the tricyclic core. This can be achieved through a Suzuki-Miyaura coupling reaction, using a boronic acid derivative of the dimethoxyphenyl group and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Butyl-2-(3,4-dimethoxyphenyl)-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst can convert ketones or other reducible groups into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can be performed on the aromatic ring or the diazatricyclic core using reagents like sodium methoxide (NaOMe) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: H2 with Pd/C catalyst, LiAlH4 in ether.
Substitution: NaOMe in methanol, LiAlH4 in tetrahydrofuran (THF).
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of tricyclic systems and their interactions with various reagents.
Biology
In biological research, 5-Butyl-2-(3,4-dimethoxyphenyl)-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets could lead to the development of new drugs for treating various diseases.
Industry
In the industrial sector, this compound could be used as a precursor for the synthesis of more complex molecules or as an additive in materials science applications.
Mechanism of Action
The mechanism of action of 5-Butyl-2-(3,4-dimethoxyphenyl)-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one involves its interaction with specific molecular targets. The compound’s tricyclic structure allows it to fit into binding sites on proteins or enzymes, potentially inhibiting their activity. The dimethoxyphenyl group can participate in π-π interactions with aromatic residues, while the diazatricyclic core can form hydrogen bonds or electrostatic interactions with polar residues.
Comparison with Similar Compounds
Similar Compounds
5-Butyl-2-(3,4-dimethoxyphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one: Lacks the methyl group at position 7.
5-Butyl-2-(3,4-dimethoxyphenyl)-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-5-one: The ketone is at position 5 instead of 6.
Uniqueness
The presence of the methyl group at position 7 and the ketone at position 6 in 5-Butyl-2-(3,4-dimethoxyphenyl)-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one distinguishes it from similar compounds. These structural features contribute to its unique reactivity and potential biological activity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C21H30N2O3 |
---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
5-butyl-2-(3,4-dimethoxyphenyl)-7-methyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one |
InChI |
InChI=1S/C21H30N2O3/c1-5-6-9-21-13-22-11-20(2,19(21)24)12-23(14-21)18(22)15-7-8-16(25-3)17(10-15)26-4/h7-8,10,18H,5-6,9,11-14H2,1-4H3 |
InChI Key |
UETSYENZJVRZKV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC12CN3CC(C1=O)(CN(C2)C3C4=CC(=C(C=C4)OC)OC)C |
Origin of Product |
United States |
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